N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
- Research on heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyran derivatives, has highlighted their synthesis and potential applications in medicinal chemistry. For example, novel methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are related to pyrazolo[3,4-b]pyridin derivatives, have been explored for their pharmaceutical relevance (Osyanin et al., 2014).
Catalytic and Antimicrobial Activities
- Certain naphthyl/pyridyl-anchored pyrazole metal complexes have been synthesized and shown to exhibit catalytic activities, such as phenoxazinone synthase and catecholase activities, and potent antimicrobial properties against various bacterial and fungal strains (Jana et al., 2019). These studies provide a foundation for understanding how structural variations in heterocyclic compounds can impact their biological and chemical activities, which could be relevant for the development of new pharmaceuticals or catalytic agents.
Polymer Light-Emitting Diodes (PLEDs)
- Heteroleptic iridium(III) complexes with pyrazolylpyridine derivatives have been synthesized for use in polymer light-emitting diodes, showcasing the role of such heterocyclic compounds in materials science and engineering (Tang et al., 2014). This illustrates the potential of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxy-1-naphthamide and related compounds in electronic applications, where they might serve as components of luminescent materials.
Mechanism of Action
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-ethoxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-16-10-9-13-7-5-6-8-14(13)17(16)21(27)22-18-15-11-12(2)20(26)23-19(15)25(3)24-18/h5-10,12H,4,11H2,1-3H3,(H,23,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBKCZLMGRWATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NN(C4=C3CC(C(=O)N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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